molecular formula C10H17BO4 B13120563 Rel-(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid

Rel-(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13120563
M. Wt: 212.05 g/mol
InChI Key: VJJABIMANCDOSQ-NKWVEPMBSA-N
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Description

Rel-(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C10H17BO4 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
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Biological Activity

Rel-(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid is a boron-containing compound notable for its unique structural characteristics and potential biological activities. The incorporation of boron into organic compounds has been shown to enhance their reactivity and ability to interact with biological targets. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring and a dioxaborolane moiety, which contributes to its unique reactivity profile. The presence of boron allows for reversible covalent bonding with nucleophiles, which is advantageous in both catalysis and bioconjugation applications.

Chemical Formula: C12H21BO4
Molecular Weight: 240.10 g/mol
CAS Number: 1215107-29-1

Research indicates that this compound can interact with various biological targets due to its structural features. The boron atom facilitates the formation of stable complexes with biomolecules such as proteins and nucleic acids. This interaction can modulate enzymatic activity or influence cellular pathways.

Case Studies

  • Inhibition of Enzymatic Activity :
    • A study examined the compound's effect on the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO2) in Arabidopsis thaliana. Molecular docking studies suggested that the compound binds effectively to ACO2, inhibiting its activity with a binding constant (Kb) indicating strong interaction (ΔG = -6.2 kcal/mol) .
  • Anticancer Potential :
    • Preliminary in vitro studies have indicated that boron-containing compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation, but the unique structure of this compound may enhance its efficacy compared to traditional chemotherapeutics .

Comparative Analysis

To understand the biological activity of this compound better, it can be compared with other similar compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexene carboxylateCyclohexene ringModerate reactivity; used in organic synthesis
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexene carboxylateCyclohexene ringLimited biological data available

Properties

Molecular Formula

C10H17BO4

Molecular Weight

212.05 g/mol

IUPAC Name

(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)7-5-6(7)8(12)13/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7+/m0/s1

InChI Key

VJJABIMANCDOSQ-NKWVEPMBSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@@H]2C(=O)O

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)O

Origin of Product

United States

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